molecular formula C18H13BrN4O3S B4841848 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide

Cat. No. B4841848
M. Wt: 445.3 g/mol
InChI Key: BOXDQGZJCGSGGM-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. The compound is a thioacetamide derivative that has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of certain kinases and phosphatases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. The compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide in lab experiments include its high purity, high yield, and well-defined structure. The compound is also relatively easy to synthesize and has shown promising results in various preclinical studies. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of clinical data.

Future Directions

There are several future directions for the study of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide. One direction is to further investigate the mechanism of action of the compound and identify its specific targets. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Additionally, the compound could be further optimized to improve its efficacy and reduce its toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide is a promising chemical compound that has shown potential in the development of new drugs. The compound has been extensively studied for its therapeutic effects in various diseases, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Scientific Research Applications

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3S/c19-13-6-4-12(5-7-13)16-8-9-20-18(22-16)27-11-17(24)21-14-2-1-3-15(10-14)23(25)26/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDQGZJCGSGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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